2,4-dichloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide 2,4-dichloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16321863
InChI: InChI=1S/C23H14Cl3NO4/c1-30-19-9-6-12(10-17(19)26)21(28)22-20(15-4-2-3-5-18(15)31-22)27-23(29)14-8-7-13(24)11-16(14)25/h2-11H,1H3,(H,27,29)
SMILES:
Molecular Formula: C23H14Cl3NO4
Molecular Weight: 474.7 g/mol

2,4-dichloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide

CAS No.:

Cat. No.: VC16321863

Molecular Formula: C23H14Cl3NO4

Molecular Weight: 474.7 g/mol

* For research use only. Not for human or veterinary use.

2,4-dichloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide -

Specification

Molecular Formula C23H14Cl3NO4
Molecular Weight 474.7 g/mol
IUPAC Name 2,4-dichloro-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Standard InChI InChI=1S/C23H14Cl3NO4/c1-30-19-9-6-12(10-17(19)26)21(28)22-20(15-4-2-3-5-18(15)31-22)27-23(29)14-8-7-13(24)11-16(14)25/h2-11H,1H3,(H,27,29)
Standard InChI Key VFMSXZSIUHCSBV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl

Introduction

Molecular Architecture and Nomenclature

The target compound features a 1-benzofuran-3-yl scaffold substituted at two critical positions:

  • Position 2: A (3-chloro-4-methoxyphenyl)carbonyl group.

  • Position 3: A 2,4-dichlorobenzamide moiety.

Table 1: Key Molecular Properties

PropertyValueSource Context
IUPAC Name2,4-dichloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamideDerived from
Molecular FormulaC<sub>24</sub>H<sub>15</sub>Cl<sub>3</sub>NO<sub>4</sub>Extrapolated from
Molecular Weight487.75 g/molCalculated
Key Functional GroupsBenzofuran, Chloro, Methoxy, Carboxamide

The benzofuran core adopts a planar configuration, with bond lengths consistent with reported structures (e.g., C–O bond: 1.3806 Å in analogous compounds) . The dichlorinated benzamide group introduces steric and electronic effects that influence solubility and reactivity .

Synthesis and Reaction Pathways

The synthesis of this compound likely involves multi-step strategies similar to those used for related benzofuran carboxamides . A plausible route includes:

  • Benzofuran Core Construction: Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions .

  • Acylation at Position 2: Coupling 3-chloro-4-methoxybenzoic acid derivatives to the benzofuran core via Schotten-Baumann or Steglich esterification.

  • Amidation at Position 3: Reacting 2,4-dichlorobenzoyl chloride with the aminobenzofuran intermediate under anhydrous conditions.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization
Benzofuran FormationDMSO, TCT, 80°C, 12 hrsRadical-mediated cyclization
AcylationDCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>, rt72–85%
AmidationEt<sub>3</sub>N, THF, 0°C→rt68–78%

Mechanistic studies suggest that dimethyl sulfoxide (DMSO) acts as a dual synthon, enabling the formation of quaternary centers critical for benzofuran stability .

Crystallographic and Conformational Analysis

X-ray diffraction data from analogous benzofuran derivatives reveal key structural insights :

  • The benzofuran ring exhibits a dihedral angle of 8.2° with adjacent aryl groups, minimizing steric strain.

  • The C=O bond in the carbonyl group measures 1.2018 Å, typical for carboxamides .

  • Halogen substituents induce torsional effects, with Cl···O interactions stabilizing the crystal lattice (distance: 3.213 Å) .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted ADME Parameters

ParameterValueMethod/Source
logP4.8 ± 0.3Extrapolated from
Water Solubility0.012 mg/mLALOGPS
Hydrogen Bond Donors1Molecular topology
Polar Surface Area78.9 ŲSwissADME

The compound’s lipophilicity (logP > 4) suggests moderate membrane permeability but potential challenges in aqueous solubility, necessitating formulation strategies for biomedical applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator